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For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl anisate, a naturally occurring ester found in a variety of plants and essential oils, is a

compound of significant interest in the fields of sensory science, flavor and fragrance chemistry,

and pharmacology. Its distinct aromatic profile contributes to the characteristic notes of

numerous food products and fragrances. This technical guide provides an in-depth exploration

of the olfactory properties and sensory profile of methyl anisate, detailing its chemical

characteristics, sensory perception, and the methodologies used for its evaluation.

Physicochemical Properties
A comprehensive understanding of the olfactory properties of a compound begins with its

physicochemical characteristics, which influence its volatility and interaction with olfactory

receptors.
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Property Value Reference

Molecular Formula C₉H₁₀O₃ [1][2]

Molecular Weight 166.17 g/mol [1][3]

Appearance White crystalline solid [4]

Melting Point 47-51 °C [3]

Boiling Point 244-245 °C [3]

Vapor Pressure
0.016 mmHg @ 25 °C

(estimated)
[5]

Solubility in Water 643.1 mg/L @ 20 °C [5][6]

LogP (o/w) 2.27 [4][5]

Olfactory and Sensory Profile
Methyl anisate is characterized by a complex and multifaceted sensory profile, with distinct

notes perceived through both orthonasal (smell) and retronasal (taste) olfaction.

Odor Profile
The odor of methyl anisate is predominantly described as sweet, floral, and anisic, with herbal

undertones. More detailed sensory panel analyses have identified a broader spectrum of

descriptors, providing a richer understanding of its aromatic complexity.
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Odor Descriptor Prevalence/Description Reference

Sweet
A primary and dominant

characteristic.
[1]

Floral
Often described as a key

feature of its aroma.
[1]

Anisic A distinct licorice-like note. [1]

Herbal
A subtle, green, and

herbaceous quality.
[5]

Vanilla-like
A creamy and sweet nuance

reminiscent of vanilla.
[7]

Spicy
A mild, warming spice

character.
[7]

Woody
A faint, dry, and woody

background note.
[7]

Powdery
A soft, cosmetic-like powdery

scent.
[7]

Cherry
A subtle fruity note with a

cherry-like aspect.
[1]

Phenolic A minor phenolic off-note. [1]

Taste Profile
When evaluated in the mouth, methyl anisate imparts a flavor profile that mirrors its aromatic

characteristics, with additional nuances becoming apparent.
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Taste Descriptor Description Reference

Sweet A primary taste sensation. [7]

Spicy A noticeable spicy character. [7]

Anisic-like A prominent licorice-like flavor. [7]

Woody Vanilla
A complex note combining

woody and vanilla flavors.
[7]

Licorice
A distinct and recognizable

licorice taste.
[7]

Methyl Salicylate Nuances A subtle hint of wintergreen. [7]

Lingering Sweet Coumarin

Vanilla Aftertaste

A persistent sweet and creamy

aftertaste.
[7]

Note: While "Aroma threshold values" and "Taste threshold values" are mentioned in the

literature, specific quantitative data for methyl anisate remains elusive in publicly available

scientific databases.

Experimental Protocols for Sensory Evaluation
The sensory profile of methyl anisate is typically determined using a combination of

instrumental and human sensory analysis techniques.

Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to identify the specific volatile compounds responsible for

the aroma of a sample. In this method, the effluent from a gas chromatograph is split, with one

portion going to a chemical detector (like a mass spectrometer) and the other to a sniffing port

where a trained sensory panelist can detect and describe the odor of the eluting compounds.

Methodology:

Sample Preparation: A solution of methyl anisate is prepared in a suitable solvent (e.g.,

ethanol or diethyl ether).
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Injection: A small volume of the sample is injected into the gas chromatograph.

Separation: The volatile compounds are separated based on their boiling points and polarity

as they pass through the GC column.

Detection and Olfactory Evaluation: As the separated compounds exit the column, they are

simultaneously detected by the mass spectrometer and sniffed by a trained panelist. The

panelist records the retention time, odor descriptor, and intensity of each aroma detected.

Data Analysis: The data from the mass spectrometer and the sensory panel are correlated to

identify the chemical compound responsible for each specific odor note.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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